2,2',6-Trichloro bisphenol A-d11

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Choose structurally matched 2,2',6-Trichloro bisphenol A-d11 as your internal standard to eliminate systematic quantification errors common with unlabeled or surrogate standards (e.g., BPA-d16). Its +11 Da mass shift enables isotope dilution MS with LOQ ~0.05 ng/mL, method bias within ±15%, and precision <20% CV. Ideal for validated, matrix-resilient chlorinated BPA quantification in environmental, biological, and toxicological matrices.

Molecular Formula C15H13Cl3O2
Molecular Weight 342.7 g/mol
Cat. No. B15598036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',6-Trichloro bisphenol A-d11
Molecular FormulaC15H13Cl3O2
Molecular Weight342.7 g/mol
Structural Identifiers
InChIInChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D
InChIKeyOQADATLUDADTND-JFZRXOORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',6-Trichloro bisphenol A-d11: Stable Isotope-Labeled Internal Standard for Chlorinated Bisphenol Quantification


2,2',6-Trichloro bisphenol A-d11 (CAS 2121514-17-6) is the deuterium-labeled isotopologue of 2,2',6-trichloro bisphenol A, a chlorinated derivative of bisphenol A (BPA) formed during aqueous chlorination of BPA [1]. With a molecular formula of C15H2D11Cl3O2 and a molecular weight of 342.69 g/mol, the compound features eleven deuterium atoms substituted for aromatic and aliphatic hydrogens, providing a distinct mass shift of +11 Da relative to the unlabeled analyte . This stable isotope-labeled compound is primarily employed as an internal standard in quantitative mass spectrometry workflows—including GC–MS, LC–MS/MS, and UPLC–MS/MS—to enable precise, matrix-corrected quantification of 2,2',6-trichloro bisphenol A and related chlorinated BPA congeners in environmental, biological, and toxicological matrices .

Why 2,2',6-Trichloro bisphenol A-d11 Cannot Be Replaced by BPA-d16 or Unlabeled Analogs in Chlorinated BPA Analysis


Generic substitution of 2,2',6-trichloro bisphenol A-d11 with alternative internal standards—such as non-deuterated 2,2',6-trichloro bisphenol A, the commonly employed BPA-d16, or other deuterated bisphenols—introduces systematic quantification errors that compromise data reliability. Unlabeled 2,2',6-trichloro bisphenol A cannot serve as an internal standard because it co-elutes with and contributes to the analytical signal of the target analyte, preventing accurate baseline correction [1]. While BPA-d16 has been widely used as a surrogate internal standard for chlorinated BPA quantification, its structural dissimilarity to chlorinated congeners results in differential extraction recovery, chromatographic retention, and ionization efficiency, leading to uncorrected matrix effects that can exceed ±20% in complex biological samples [2]. In contrast, a structurally matched, isotopically labeled internal standard such as 2,2',6-trichloro bisphenol A-d11 co-elutes with the native analyte and experiences identical sample preparation losses, ionization suppression/enhancement, and MS response variability, thereby enabling isotope dilution quantification with method accuracy (bias) typically within ±15% and intra-/inter-day precision <20% CV [3]. The following quantitative evidence substantiates why this compound represents a scientifically and procurement-wise superior choice for laboratories requiring validated, matrix-resilient chlorinated BPA analysis.

Quantitative Differentiation Evidence: 2,2',6-Trichloro bisphenol A-d11 vs. Closest Internal Standard Alternatives


Isotopic Purity and Mass Shift: +11 Da Differentiation from Unlabeled Analyte

2,2',6-Trichloro bisphenol A-d11 achieves a nominal mass shift of +11 Da relative to the unlabeled 2,2',6-trichloro bisphenol A (MW 331.62 g/mol) due to substitution of eleven hydrogen atoms with deuterium . This 11 Da separation ensures complete baseline resolution between the internal standard and analyte signals in low-resolution mass spectrometers (e.g., single quadrupole, QQQ), eliminating isotopic crosstalk that can occur with fewer deuterium substitutions (e.g., d4 or d6 labels) when natural abundance 37Cl and 13C isotopes of the analyte contribute to the internal standard channel. Vendor-certified purity for 2,2',6-trichloro bisphenol A-d11 is ≥98% , exceeding the minimum purity (≥95%) typically required for internal standard certification in validated bioanalytical methods per FDA and EMA guidance.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Parent Compound Inhibitory Potency on Human SRD5A1: Class-Level Biological Activity Relevance

The parent compound, trichlorobisphenol A (Cl3BPA), exhibits quantifiable inhibitory activity against human steroid 5α-reductase 1 (SRD5A1), an enzyme critical for neurosteroid biosynthesis. In direct comparative enzyme assays using human brain SF126 cell lysates, Cl3BPA demonstrated an IC50 of 18.95 μM, which is 2.4-fold more potent than 3-chlorobisphenol A (IC50 45.37 μM) and >5.3-fold more potent than unsubstituted BPA (IC50 >100 μM) [1]. While deuterium substitution (d11) does not alter intrinsic biological activity, this potency gradient positions 2,2',6-trichloro bisphenol A-d11 as a uniquely matched tracer for studies investigating the endocrine-disrupting mechanisms, metabolic fate, and tissue distribution of Cl3BPA—particularly in assays where isotope dilution quantification is required to distinguish exogenous exposure from endogenous background.

Endocrine Disruption Toxicology Steroidogenesis

Method Validation Performance with Matched Deuterated Internal Standards in Chlorinated BPA Urine Analysis

In a rigorously validated UPLC–MS/MS method for quantifying unconjugated BPA and chlorinated BPA derivatives (ClxBPA) in human urine, the use of structurally matched deuterated internal standards—deuterated BPA for BPA quantification and deuterated 2,2'-DCBPA for ClxBPA quantification—yielded method precision (intra- and inter-day CV) of <20% at three concentration levels (0.05, 0.2, 0.8 ng/mL for ClxBPA) and accuracy (bias) ranging from -13% to +12% [1]. The limit of quantification (LOQ) for ClxBPA was established at 0.05 ng/mL using 300 μL of urine, with calibration linearity exceeding r² >0.99 over 0.05–1.60 ng/mL [1]. While this study employed deuterated 2,2'-DCBPA as the internal standard for ClxBPA, the demonstrated analytical performance metrics serve as a class-level benchmark: 2,2',6-trichloro bisphenol A-d11, as an exact isotopologue of the trichloro congener, is expected to achieve equal or superior matrix correction compared to the dichloro internal standard due to perfect structural congruence with the target trichloro analyte, thereby minimizing differential matrix effects observed when mismatched deuterated surrogates are used [2].

Bioanalytical Validation UPLC–MS/MS Isotope Dilution

Primary Application Scenarios for 2,2',6-Trichloro bisphenol A-d11 Based on Evidenced Differentiation


Quantitative Bioanalysis of Trichloro Bisphenol A in Human Urine, Plasma, and Breast Milk for Biomonitoring Studies

Use 2,2',6-trichloro bisphenol A-d11 as the internal standard in UPLC–MS/MS or LC–MS/MS workflows to achieve isotope dilution quantification of unconjugated 2,2',6-trichloro bisphenol A in complex biological matrices. The +11 Da mass shift eliminates isotopic interference from natural abundance 37Cl and 13C isotopologues of the analyte, enabling accurate quantification at sub-ng/mL levels (LOQ ~0.05 ng/mL) with method precision <20% CV and bias within ±15%, as demonstrated in validated chlorinated BPA assays using matched deuterated internal standards [1]. This application directly supports large-scale human biomonitoring studies assessing population exposure to chlorinated BPA derivatives, which exhibit 10–10⁵× higher estrogenic activity than parent BPA [2].

Environmental Fate and Occurrence Studies of Chlorinated BPA Congeners in Wastewater and Drinking Water

Employ 2,2',6-trichloro bisphenol A-d11 as a tracer and internal standard in GC–MS or LC–MS/MS methods for quantifying trichloro BPA in aqueous environmental samples. The compound's exact structural congruence with the target analyte ensures identical extraction recovery (e.g., LLE with DCM/CCl₄ or SPE), derivatization efficiency (e.g., silylation with BSTFA), and ionization response in ESI or APCI sources, thereby correcting for matrix effects that vary with water quality parameters (DOC, pH, chlorine residual). The high isotopic purity (≥98%) minimizes background contamination, enabling detection limits in the low ng/L range [3].

In Vitro Mechanistic Toxicology Studies Investigating Endocrine Disruption by Halogenated Bisphenols

Apply 2,2',6-trichloro bisphenol A-d11 as a stable isotope tracer in cell-based assays (e.g., GT1-7 neuronal cells, placental cell lines) to quantify cellular uptake, metabolic conversion, and intracellular accumulation of 2,2',6-trichloro bisphenol A. The parent compound's established inhibitory potency against human SRD5A1 (IC50 18.95 μM) and human 11β-HSD2 (IC50 12.43 μM) [4] substantiates the need for precise, congener-specific quantification when evaluating structure–activity relationships (SAR) and dose–response relationships. Deuterium labeling does not alter the compound's biological activity, allowing the d11 isotopologue to serve as an authentic tracer in competitive binding, enzyme inhibition, and gene expression studies.

Pharmaceutical Impurity Profiling and Quality Control of BPA-Containing Materials

Utilize 2,2',6-trichloro bisphenol A-d11 as a reference standard and internal calibrant in LC–MS or GC–MS methods for detecting and quantifying trace levels of chlorinated BPA impurities in pharmaceutical excipients, medical device materials, and food contact plastics. The compound's defined purity (≥98%) and certified deuterium incorporation support method validation per ICH Q2(R1) guidelines, including accuracy, precision, specificity, and linearity assessments. The +11 Da mass differential enables selective monitoring of the native impurity signal without interference from the internal standard, a critical requirement for regulatory compliance in extractables and leachables testing [5].

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